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Compound of Interest

Compound Name: N-(mesitylmethyl)-N-phenylamine

Cat. No.: B11938878 Get Quote

An Objective Comparison of N-(mesitylmethyl)-N-phenylamine and Other Bulky Secondary

Amines for Researchers

In the fields of catalysis, materials science, and drug development, the steric and electronic

properties of secondary amines are critical design parameters. Bulky secondary amines, in

particular, are employed to create specific molecular architectures, influence reaction

selectivity, and stabilize reactive species. This guide provides a comparative analysis of N-
(mesitylmethyl)-N-phenylamine, a sterically hindered secondary amine, with other notable

bulky amines.

The core of this comparison focuses on how different types of steric bulk—aromatic vs.

aliphatic—and its proximity to the nitrogen atom influence the amine's fundamental properties,

such as basicity and accessibility of the nitrogen lone pair. We will compare N-
(mesitylmethyl)-N-phenylamine with a non-bulky analogue, N-phenylbenzylamine, and two

other amines with significant steric hindrance: N-tert-butylaniline and 2,6-diisopropylaniline.

While specific experimental data for N-(mesitylmethyl)-N-phenylamine is limited in publicly

available literature, its properties can be reliably inferred from the well-documented

characteristics of its structural analogues.
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The introduction of bulky substituents around the nitrogen atom dramatically influences the

physical and chemical properties of an amine. Steric hindrance can restrict access to the

nitrogen's lone pair of electrons, thereby decreasing its nucleophilicity and basicity compared to

less hindered amines.

Property

N-
(mesitylmethyl
)-N-
phenylamine

N-
Phenylbenzyla
mine

N-tert-
Butylaniline

2,6-
Diisopropylani
line

Molecular

Formula
C₁₆H₁₉N C₁₃H₁₃N[1] C₁₀H₁₅N[2] C₁₂H₁₉N[3]

Molecular Weight 225.33 g/mol 183.25 g/mol [1] 149.24 g/mol [2] 177.29 g/mol [3]

Structure

Phenyl and

mesitylmethyl

groups on N

Phenyl and

benzyl groups on

N

Phenyl and tert-

butyl groups on

N

Phenyl group

with two

isopropyls ortho

to NH₂

Type of Bulk
Aromatic (Mesityl

group)

Minimal

(unsubstituted

benzyl)

Aliphatic (tert-

butyl group)

Aromatic (two

ortho-isopropyl

groups)

Melting Point Not available 35-38 °C[1]
Not available

(Liquid)
-45 °C[3][4]

Boiling Point Not available 306-307 °C[1] Not available 257 °C[3]

Predicted pKa

(Conjugate Acid)
~3.5 - 4.0 3.89[1] ~4.5 - 5.0 ~3.0 - 3.5

Key Features

High steric

hindrance from

the mesityl

group, shielding

the nitrogen.

Flexible, less

sterically

hindered

baseline for

comparison.

Bulky aliphatic

group directly on

the nitrogen,

significant steric

shield.

Extreme steric

hindrance

directly flanking

the amino group,

reducing basicity

and

nucleophilicity.[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9762952.htm
https://www.sigmaaldrich.com/US/en/product/bldpharmatechcoltd/bl3h980680eb?context=bbe
https://en.wikipedia.org/wiki/2,6-Diisopropylaniline
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9762952.htm
https://www.sigmaaldrich.com/US/en/product/bldpharmatechcoltd/bl3h980680eb?context=bbe
https://en.wikipedia.org/wiki/2,6-Diisopropylaniline
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9762952.htm
https://en.wikipedia.org/wiki/2,6-Diisopropylaniline
https://www.chemsrc.com/en/cas/24544-04-5_952733.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9762952.htm
https://en.wikipedia.org/wiki/2,6-Diisopropylaniline
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9762952.htm
https://www.guidechem.com/question/what-are-the-properties-uses-a-id134889.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11938878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discussion of Properties:

Steric Hindrance: N-(mesitylmethyl)-N-phenylamine features a bulky mesityl (2,4,6-

trimethylphenyl) group. Although the steric bulk is one carbon removed from the nitrogen

atom, the three methyl groups, two of which are in the ortho positions, create a significant

steric shield. This is comparable to the hindrance in 2,6-diisopropylaniline, where two

isopropyl groups directly on the aniline ring flank the amino group.[5][6][7] N-tert-butylaniline

presents a different type of steric challenge with a bulky aliphatic group bonded directly to

the nitrogen.[2]

Basicity (pKa): The basicity of an amine is quantified by the pKa of its conjugate acid. Higher

pKa values indicate stronger basicity. For anilines, electron-donating groups typically

increase basicity. However, severe steric hindrance can prevent the nitrogen's lone pair from

effectively accepting a proton, thus lowering basicity.[8] 2,6-Diisopropylaniline, despite

having electron-donating isopropyl groups, is a weaker base than aniline due to the immense

steric shielding of the amino group.[5] Similarly, the bulky mesityl group in N-
(mesitylmethyl)-N-phenylamine is expected to decrease its basicity compared to the less

hindered N-phenylbenzylamine.

Structural Comparison and Steric Effects
The diagram below illustrates the structural differences between the amines, highlighting how

the placement and nature of bulky groups create steric hindrance around the central nitrogen

atom.
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Caption: Structural comparison of bulky amines.
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Experimental Protocols
The synthesis of bulky secondary amines like N-(mesitylmethyl)-N-phenylamine can be

achieved through several standard organic chemistry methods. Below is a general protocol for

N-alkylation of an aniline, which can be adapted for specific substrates.

General Protocol for Synthesis of N-Alkylated Anilines via Reductive Amination

This two-step procedure involves the formation of an imine followed by its reduction.

Materials:

Aniline or substituted aniline (1.0 equiv)

Aldehyde (e.g., mesitylaldehyde) (1.1 equiv)

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 equiv)

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

Acetic acid (optional, as catalyst)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Imine Formation: To a solution of the aniline (1.0 equiv) in anhydrous DCM, add the aldehyde

(1.1 equiv). If the reaction is slow, a catalytic amount of acetic acid can be added. Stir the

mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or LC-

MS.

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv)

portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is

recommended.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor

the disappearance of the imine and the appearance of the product by TLC or LC-MS.

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution.

Separate the organic layer. Wash the organic layer sequentially with water and brine.

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the

solvent under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel

to yield the pure secondary amine.

The following diagram outlines the general workflow for this synthesis and purification process.

1. Reactants
(Aniline + Aldehyde)

2. Reaction
(Imine Formation followed by Reduction)

DCM/DCE
NaBH(OAc)₃ 3. Aqueous Work-up

(Quench & Wash)
NaHCO₃ (aq) 4. Drying & FiltrationMgSO₄ 5. Solvent Evaporation 6. Purification

(Column Chromatography) 7. Pure Product

Click to download full resolution via product page

Caption: General workflow for reductive amination.

Applications and Performance Comparison
Bulky secondary amines are crucial in several areas of chemical research:

Ligand Synthesis: These amines are precursors to important ligands for catalysis. For

example, 2,6-diisopropylaniline is a cornerstone for synthesizing N-heterocyclic carbene

(NHC) and NacNac ligands used in olefin metathesis and polymerization.[3][7] The steric

bulk is essential for stabilizing the metal center and controlling its reactivity.

Stabilization of Reactive Species: The kinetic stabilization afforded by bulky groups allows for

the isolation of otherwise unstable low-valent main group element compounds.[9][10]

Organic Synthesis: In reactions like the Buchwald-Hartwig amination, bulky amines can be

challenging substrates. The choice of catalyst and ligand is critical to achieving good yields.
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The steric hindrance of amines like N-(mesitylmethyl)-N-phenylamine necessitates highly

active catalytic systems, often employing sterically demanding phosphine ligands.[11]

Materials Science: Bulky amine structures are incorporated into organic electronic materials,

such as hole-transport layers in OLEDs, to prevent crystallization and improve device lifetime

by disrupting intermolecular packing.

In performance, a trade-off often exists between steric protection and reactivity. While the bulky

groups of N-(mesitylmethyl)-N-phenylamine and 2,6-diisopropylaniline can provide excellent

kinetic stability to a metal center when used in a ligand, they also hinder the approach of

substrates, potentially lowering catalytic activity if the active site becomes too crowded. In

contrast, the less hindered N-phenylbenzylamine would be more reactive as a nucleophile but

would offer minimal steric protection in a ligand context. N-tert-butylaniline offers a balance,

with its compact but highly effective steric shield directly influencing the nitrogen's immediate

environment.

Conclusion
N-(mesitylmethyl)-N-phenylamine serves as a valuable tool for chemists seeking to introduce

significant and well-defined steric bulk. Its properties are best understood in comparison to

other hindered amines. While its benzyllic methylene group offers more conformational

flexibility than the rigid ortho-substituents of 2,6-diisopropylaniline, its mesityl group provides a

substantial steric shield that modulates the reactivity of the amine. The choice between these

and other bulky amines, such as N-tert-butylaniline, will ultimately depend on the specific

application—whether the goal is to tune electronic properties, maximize kinetic stability, or

control the stereochemical outcome of a reaction. This guide provides the foundational data

and experimental context for researchers to make informed decisions when selecting a bulky

secondary amine for their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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